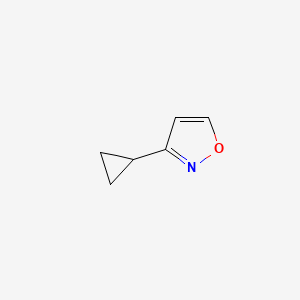

3-Cyclopropylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICQIUSBYUOAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Cyclopropylisoxazole: Mechanism and Methodology

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities.[1] The incorporation of a cyclopropyl group, a well-regarded bioisostere for phenyl rings and other functionalities, can significantly enhance metabolic stability, binding affinity, and potency.[2][3] This guide provides an in-depth examination of the predominant synthesis mechanism for 3-cyclopropylisoxazole, focusing on the 1,3-dipolar cycloaddition pathway. It offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and the causal reasoning behind methodological choices, designed for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Significance of the this compound Moiety

The this compound structure marries the pharmacologically significant isoxazole ring with the unique stereoelectronic properties of a cyclopropane substituent. Isoxazole-containing molecules are found in numerous commercial drugs, exhibiting activities ranging from antimicrobial to anti-inflammatory and anticancer.[1][4][5] The cyclopropyl fragment is not merely a small alkyl group; its high s-character C-H bonds and strained ring structure confer a unique conformational rigidity and electronic profile that can improve key drug-like properties.[2] This combination makes this compound a valuable building block for creating novel chemical entities with optimized therapeutic potential.

The most robust and widely adopted method for constructing the isoxazole core is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[4][6] This reaction provides a highly efficient and often regioselective route to the 5-membered heterocyclic system.[7][8] This guide will focus on this cornerstone reaction, detailing the preparation of the necessary precursors and the mechanistic intricacies of the final ring-forming step.

The Core Synthesis Mechanism: [3+2] Cycloaddition

The synthesis of this compound is most effectively achieved via the 1,3-dipolar cycloaddition of a cyclopropanecarbonitrile oxide (the 1,3-dipole) with an acetylene source (the dipolarophile).[4][9] This reaction is a concerted, pericyclic process where the three atoms of the dipole and the two atoms of the dipolarophile's pi system join in a single transition state to form the five-membered isoxazole ring.[4][8]

The key to this synthesis lies in the in situ generation of the highly reactive and unstable nitrile oxide intermediate from a stable precursor.[6][10] The overall transformation can be dissected into two primary stages:

-

Formation of the 1,3-Dipole: Generation of cyclopropanecarbonitrile oxide from cyclopropanecarboxaldehyde.

-

Cycloaddition: The reaction of the in situ generated nitrile oxide with a suitable alkyne.

Stage 1: Generation of Cyclopropanecarbonitrile Oxide

The cyclopropyl-substituted nitrile oxide is not commercially available due to its high reactivity and tendency to dimerize.[10] Therefore, it must be generated immediately prior to, or during, the cycloaddition reaction. A reliable and common pathway starts from cyclopropanecarboxaldehyde.

The process involves two discrete chemical transformations:

-

Oxime Formation: The aldehyde is condensed with hydroxylamine to form the corresponding aldoxime. This is a standard carbonyl chemistry reaction that proceeds readily.[11]

-

Oxidative Halogenation & Elimination: The aldoxime is converted into a hydroximoyl chloride, which is then treated with a non-nucleophilic base to eliminate HCl, yielding the nitrile oxide.

The causality for this two-step approach is rooted in efficiency and safety. Direct dehydration of the oxime to the nitrile oxide is possible but can sometimes require harsh conditions.[12] The hydroximoyl chloride pathway is highly reliable and proceeds under mild conditions, preventing degradation of the sensitive cyclopropyl group and ensuring the nitrile oxide is generated slowly and consumed immediately by the dipolarophile.

Caption: Workflow for the in-situ generation of the nitrile oxide.

Stage 2: The [3+2] Cycloaddition Reaction

Once the nitrile oxide is generated, it readily undergoes cycloaddition with an alkyne. To synthesize this compound specifically (unsubstituted at C4 and C5), the dipolarophile must be acetylene. Due to the challenges of handling gaseous acetylene, a common laboratory alternative is to use an acetylene surrogate, such as trimethylsilylacetylene, followed by a desilylation step. However, for directness, the reaction can be performed with cyclopropylacetylene, which is a liquid and easier to handle than acetylene gas.[13][14] This would yield 3,5-dicyclopropylisoxazole. For the purpose of this guide, which targets the parent this compound, we will describe the direct use of an acetylene source.

The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step. Frontier Molecular Orbital (FMO) theory provides the rationale for the reaction's facility. The reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Caption: Concerted [3+2] cycloaddition of nitrile oxide and acetylene.

Experimental Protocols & Data

The following protocols are presented as self-validating systems, incorporating steps for purification and recommending characterization to ensure the integrity of intermediates and the final product.

Protocol 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

This procedure details the conversion of the starting aldehyde to its oxime, the stable precursor to the 1,3-dipole.

Methodology:

-

Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol (EtOH, ~0.5 M), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq).

-

Basification: Add sodium bicarbonate (NaHCO₃, 1.2 eq) portion-wise to the stirring solution at room temperature. The base is chosen to be mild enough to not deprotonate other parts of the molecule while neutralizing the HCl salt of hydroxylamine. Effervescence (CO₂ evolution) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude oxime.

-

Purification & Characterization: The crude product can often be used directly in the next step. If required, purification can be achieved by silica gel chromatography. The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity.

Protocol 2: One-Pot Synthesis of this compound

This one-pot procedure combines the in situ generation of the nitrile oxide and its subsequent cycloaddition.

Methodology:

-

Reaction Setup: Dissolve cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (~0.2 M) in a flask equipped with a stirring bar and an addition funnel.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. The choice of NCS provides a mild and selective chlorinating agent.

-

Acetylene Introduction: While the hydroximoyl chloride is forming, prepare the acetylene source. Pass a gentle stream of acetylene gas through the solution for 15 minutes. Alternatively, for a safer and more controlled approach, use a solution of a protected alkyne like trimethylsilylacetylene (1.2 eq).

-

Elimination & Cycloaddition: Add a solution of triethylamine (Et₃N, 1.5 eq) in the reaction solvent dropwise via the addition funnel over 30 minutes. Triethylamine is a non-nucleophilic base that effectively promotes the elimination of HCl to generate the nitrile oxide without competing side reactions.[15] The nitrile oxide is trapped as it is formed by the acetylene present in the solution.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction with water and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Summary

While yields are highly dependent on scale and specific conditions, the following table provides representative data for key transformations in isoxazole synthesis based on analogous reactions in the literature.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Oxime Formation | Aldehyde, NH₂OH·HCl | NaHCO₃ | EtOH | RT | 4-6 | >90 |

| [3+2] Cycloaddition | Aldoxime, Alkyne | NCS, Et₃N | DCM/THF | 0 to RT | 12-16 | 60-85 |

Alternative Synthetic Routes

While the 1,3-dipolar cycloaddition is the most prominent method, other strategies exist for synthesizing substituted isoxazoles, which could be adapted for this target.[4][16]

-

Condensation of β-Diketones: A classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[17] For this specific target, one would require 1-cyclopropyl-1,3-propanedione, which may need to be synthesized separately, making this a less direct route.[18]

-

Metal-Catalyzed Cyclizations: Various transition metals, including copper, palladium, and gold, can catalyze the cyclization of appropriately functionalized precursors like propargyl oximes.[16][19] These methods can offer high efficiency and control but may require more complex starting materials.[20]

Conclusion

The synthesis of this compound is reliably achieved through a well-established and mechanistically understood pathway centered on the 1,3-dipolar cycloaddition reaction. The core of this strategy is the efficient, one-pot, in situ generation of cyclopropanecarbonitrile oxide from its stable aldoxime precursor, followed by its immediate trapping with an acetylene dipolarophile. This approach is modular, robust, and leverages mild reaction conditions, making it highly suitable for applications in medicinal chemistry and drug discovery programs where access to novel, structurally diverse scaffolds is paramount. The insights provided in this guide equip researchers with the foundational knowledge and practical protocols to confidently apply this powerful synthetic methodology.

References

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC - NIH.

- Copper-Catalyzed Isoxazole Synthesis. (2022). Angew. Chem. Int. Ed.

- [2+3] Cycloaddition Reactions for Isoxazole Synthesis. (2025).

- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (n.d.). The Journal of Organic Chemistry.

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Organic Letters.

- Troubleshooting guide for the synthesis of isoxazole deriv

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.

- Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.

- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.

- Routes to isoxazoles. (n.d.).

- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. (2017). PubMed.

- cycloadditions with nitrile oxides. (2019). YouTube.

- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.

- 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014).

- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.

- Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. (2021). PMC - NIH.

- cyclopropylacetylene. (2000). Organic Syntheses Procedure.

- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PubMed Central.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Nitrile synthesis by oxidation, rearrangement, dehydr

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. PubMed.

- IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE. (n.d.).

- Cyclopropyl Acetylene: High-Purity Specialty Chemical for Advanced Synthesis. (n.d.). Specialty Chemical Manufacturer.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- Conversion of Aldehydes to Nitriles. (2013). Sciencemadness.org.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- Dehydration of oxime to nitriles. (2025).

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.). Journal of Research in Applied Science.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.

- Preparation method for cyclopropyl acetylene. (n.d.).

- Process for the preparation of cyclopropylacetylene. (n.d.).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. nbinno.com [nbinno.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Isoxazole synthesis [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

Spectroscopic Characterization of 3-Cyclopropylisoxazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-cyclopropylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The protocols and interpretations are grounded in established principles of spectroscopic analysis.

Molecular Structure and Synthesis Overview

This compound is a five-membered heterocyclic compound bearing a cyclopropyl substituent at the 3-position. The isoxazole ring is a core motif in numerous pharmacologically active molecules.[1][2] The synthesis of 3-substituted isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of nitrile oxides with alkynes.[3][4] A plausible synthetic route to this compound involves the reaction of cyclopropanecarboxaldehyde oxime with an appropriate acetylene equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.[5][6][7]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Typical):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the isoxazole ring proton and the cyclopropyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (isoxazole) | ~6.2 - 6.5 | Singlet | - |

| H-5 (isoxazole) | ~8.2 - 8.5 | Singlet | - |

| Methine (cyclopropyl) | ~1.8 - 2.2 | Multiplet | ~3-8 |

| Methylene (cyclopropyl) | ~0.8 - 1.2 | Multiplet | ~3-8 |

Causality of Chemical Shifts and Multiplicities:

-

Isoxazole Protons: The proton at the 4-position (H-4) of the isoxazole ring typically appears as a singlet in the range of 6.2-6.5 ppm.[2][6] The H-5 proton is generally more deshielded and appears further downfield. The lack of adjacent protons results in singlet multiplicities for these signals.

-

Cyclopropyl Protons: The cyclopropyl group protons exhibit a characteristic upfield chemical shift due to the ring current effect of the three-membered ring.[8][9][10] The methine proton, being attached to the isoxazole ring, will be the most downfield of the cyclopropyl protons. The methylene protons will appear as complex multiplets due to both geminal and vicinal coupling.[11]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (isoxazole) | ~160 - 165 |

| C-4 (isoxazole) | ~100 - 105 |

| C-5 (isoxazole) | ~150 - 155 |

| Methine (cyclopropyl) | ~5 - 15 |

| Methylene (cyclopropyl) | ~5 - 15 |

Rationale for Chemical Shift Assignments:

-

Isoxazole Carbons: The carbon atoms of the isoxazole ring have characteristic chemical shifts. C-3 and C-5, being attached to the electronegative nitrogen and oxygen atoms, are significantly downfield.[12] C-4 is typically found in the more upfield region of the aromatic/heteroaromatic carbons.[13]

-

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring are highly shielded and appear at unusually high field in the ¹³C NMR spectrum, often below 20 ppm.[14]

Diagram: Structure of this compound

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Thin Film (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (cyclopropyl) | ~3080 - 3000 | Medium |

| C-H stretch (isoxazole) | ~3150 - 3100 | Medium |

| C=N stretch (isoxazole) | ~1600 - 1550 | Medium to Strong |

| C=C stretch (isoxazole) | ~1450 - 1400 | Medium |

| Ring breathing (isoxazole) | ~1300 - 1200 | Medium |

| C-O stretch (isoxazole) | ~1150 - 1050 | Strong |

Analysis of Vibrational Frequencies:

-

C-H Stretches: The C-H stretching vibrations of the cyclopropyl group and the isoxazole ring are expected just above 3000 cm⁻¹, characteristic of sp² and strained sp³ C-H bonds.[15][16]

-

Isoxazole Ring Vibrations: The isoxazole ring will exhibit several characteristic vibrations, including C=N and C=C stretching, as well as ring breathing modes.[17][18][19] The C-O stretch is also a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Impact (EI) is a common method for the analysis of small organic molecules.

Instrumental Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Ionization Energy: 70 eV

-

Mass Range: 50 - 500 m/z

Mass Spectral Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| [M]⁺ | [C₆H₇NO]⁺ | Molecular Ion |

| [M-28]⁺ | [C₅H₇N]⁺ | Loss of CO |

| [M-42]⁺ | [C₄H₅NO]⁺ | Loss of C₂H₂ |

| [M-C₃H₅]⁺ | [C₃H₂NO]⁺ | Loss of cyclopropyl radical |

| [C₃H₅]⁺ | [C₃H₅]⁺ | Cyclopropyl cation |

Fragmentation Pathway:

The fragmentation of isoxazoles under electron impact is known to proceed through initial N-O bond cleavage.[20][21] This can be followed by rearrangements and loss of small neutral molecules like CO.[22] The cyclopropyl substituent can also be lost as a radical or a cation.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous structural confirmation. The data presented in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable reference for researchers in the fields of chemical synthesis and drug discovery.

References

-

Bowie, J. H., Donaghue, P. F., & Rodda, H. J. (1967). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 20(12), 2677-2687. [Link]

-

Scite.ai. (n.d.). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

-

Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

-

National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

-

ACS Publications. (n.d.). Supporting Information. [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... [Link]

-

MDPI. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubMed Central. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

-

PubMed Central. (2024). Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of. [Link]

-

ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

SpringerLink. (n.d.). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]

-

Nature. (2020). Classes for the masses: Systematic classification of unknowns using fragmentation spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

MDPI. (2023). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. [Link]

-

National Institutes of Health. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

-

Beilstein Journals. (n.d.). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [Link]

-

ResearchGate. (n.d.). 1 H NMR data of 10 processed with resolution enhancement. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemmunity. (n.d.). Infrared Spectroscopy (IR). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciarena.com [sciarena.com]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Cyclopropyl bromide(4333-56-6) 1H NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 17. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Infrared Spectroscopy (IR) [chemmunity.com]

- 20. connectsci.au [connectsci.au]

- 21. scite.ai [scite.ai]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological Screening of 3-Cyclopropylisoxazole: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its fusion with a cyclopropyl moiety—a small, strained ring known to enhance metabolic stability and potency—presents the novel compound, 3-cyclopropylisoxazole, as a compelling candidate for drug discovery campaigns. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of this compound. Moving beyond a simple checklist of assays, we delve into the strategic rationale behind a tiered screening cascade, offering detailed, field-proven protocols and explaining the causal links between experimental design and data interpretation. This document is intended to serve as a practical whitepaper for researchers, scientists, and drug development professionals embarking on the evaluation of this and similar novel chemical entities.

Introduction: The Scientific Rationale for Screening this compound

The strategic combination of the isoxazole ring and a cyclopropyl group in a single molecule, this compound, creates a unique chemical entity with significant therapeutic potential. Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The isoxazole ring acts as a versatile pharmacophore, capable of engaging in various biological interactions.[3][4]

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to favorably modulate a compound's properties.[5][6] This small, rigid carbocycle can enhance binding potency to target proteins, improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation by cytochrome P450 (CYP) enzymes, and increase cell permeability.[6][7] Therefore, this compound warrants a thorough and systematic investigation to elucidate its biological activity profile and assess its potential as a lead compound for therapeutic development.

This guide outlines a logical, multi-tiered screening cascade designed to efficiently characterize the bioactivity and safety profile of this compound. The workflow begins with broad, high-throughput primary screens targeting plausible biological activities, followed by more focused secondary assays to confirm and characterize initial hits, and concludes with critical early safety and liability assessments.

The Drug Discovery and Screening Workflow

The journey from a novel compound to a potential drug candidate is a systematic process of evaluation and elimination.[1][8][9] The following diagram illustrates a typical drug discovery workflow, providing context for the specific screening cascade detailed in this guide.

Caption: A generalized workflow of the drug discovery and development process.

Tier 1: Primary Screening - Unveiling Primary Bioactivity

The initial screening phase aims to broadly survey the compound for significant biological effects based on the known activities of its constituent chemical moieties. For this compound, the most promising starting points are anti-inflammatory and antibacterial screens.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

Rationale: Many isoxazole-containing compounds, such as the COX-2 inhibitor valdecoxib, function as anti-inflammatory agents.[1] Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, key mediators of pain and inflammation.[10][11] A cell-based assay measuring the inhibition of prostaglandin E2 (PGE2) production provides a physiologically relevant method to assess the anti-inflammatory potential of this compound.[12]

Caption: TNF-α signaling cascade leading to COX-2 expression and PGE2 production.[13]

This protocol is adapted for a 96-well plate format using murine macrophage cells (e.g., RAW 264.7), which reliably express COX-2 upon stimulation.[12]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Celecoxib).

-

COX-2 Induction: Add lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL to induce COX-2 expression.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available competitive ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Antibacterial Activity: Broth Microdilution Assay

Rationale: Isoxazole derivatives have been reported to possess antibacterial properties.[1] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[4][14][15]

A common target for antibacterial agents is the bacterial cell wall synthesis pathway, which is essential for bacterial survival and absent in mammalian cells.[16][17]

Caption: Key stages of the bacterial cell wall synthesis pathway.[7][17][18][19]

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes in each well should be 50 µL.

-

Bacterial Inoculum: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[4]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Tier 2: Secondary and Safety Screening

Compounds that demonstrate promising activity in primary screens are advanced to Tier 2. This stage involves confirming the primary activity, assessing general toxicity, and evaluating key drug-like properties.

General Cytotoxicity: MTT Assay

Rationale: It is crucial to determine if the observed biological activity is due to a specific mechanism or simply a result of general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23][24][25]

-

Cell Seeding: Seed a relevant cell line (e.g., HEK293 or the RAW 264.7 cells from the primary screen) into a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with the same concentration range of this compound used in the primary screens for 24-48 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing living cells to reduce the yellow MTT to purple formazan crystals.[25][26]

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%). A good therapeutic candidate should have a CC₅₀ significantly higher than its IC₅₀ or MIC.

Genotoxicity Potential: Ames Test

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[3][27] It is a critical regulatory requirement for preclinical safety assessment. The test uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-). A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[5][6][28]

-

Strain Preparation: Use several Salmonella typhimurium strains (e.g., TA98, TA100) to detect different types of mutations.

-

Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation, as some compounds only become mutagenic after being metabolized.[3]

-

Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.

Early ADME - In Vitro Metabolic Stability

Rationale: Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard in vitro method to evaluate susceptibility to Phase I metabolism, primarily by CYP enzymes.[29][30][31][32]

-

Reaction Setup: Incubate this compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[29][30]

-

Initiation: Start the metabolic reaction by adding the cofactor NADPH.[29]

-

Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[30]

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Early Cardiovascular Safety: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[33] Therefore, assessing a compound's activity against the hERG channel is a critical safety screen in early drug discovery.[34]

High-throughput automated patch-clamp systems are the standard for early hERG screening.[34]

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Procedure: The automated system performs whole-cell patch-clamp recordings.

-

Compound Application: The cells are exposed to increasing concentrations of this compound.

-

Measurement: The system applies a specific voltage protocol to elicit the hERG current and measures the degree of channel inhibition caused by the compound.[35]

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined. This value is compared against the expected therapeutic plasma concentration to assess the risk of QT prolongation.

Data Summary and Interpretation

Effective data presentation is key to making informed decisions. The quantitative results from the screening cascade should be summarized for clear comparison.

Table 1: Hypothetical Biological Screening Data for this compound

| Assay Type | Assay Name/Target | Endpoint | Result | Interpretation |

| Primary Activity | Cell-Based COX-2 Inhibition | IC₅₀ | 50 nM | Potent anti-inflammatory activity. |

| Antibacterial (S. aureus) | MIC | >128 µg/mL | No significant antibacterial activity against Gram-positive bacteria. | |

| Antibacterial (E. coli) | MIC | >128 µg/mL | No significant antibacterial activity against Gram-negative bacteria. | |

| Secondary/Safety | MTT Cytotoxicity (HEK293) | CC₅₀ | 75 µM | Low cytotoxicity; high therapeutic index (CC₅₀/IC₅₀ > 1000). |

| Ames Test (S. typhimurium) | - | Negative | No evidence of mutagenicity. | |

| Human Liver Microsomal Stability | t₁/₂ | 95 min | Moderately high stability, suggesting a potentially favorable in vivo half-life. | |

| hERG Channel Inhibition | IC₅₀ | >30 µM | Low risk of causing cardiac QT prolongation. |

Based on this hypothetical data, this compound emerges as a potent and selective anti-inflammatory agent with a favorable early safety profile, warranting progression to lead optimization and further preclinical studies.

Conclusion

This technical guide has outlined a logical and robust screening cascade for the novel compound this compound. By integrating scientifically driven primary screens with essential secondary and safety assays, this workflow enables a comprehensive and efficient evaluation of the compound's therapeutic potential. The detailed protocols and underlying rationale provide a self-validating framework for researchers to generate high-quality, interpretable data. The successful navigation of this cascade can identify promising lead candidates like this compound, paving the way for the development of next-generation therapeutics.

References

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PMC - NIH. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

-

Bacterial Cell Wall Synthesis Pathway. (n.d.). Gosset. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Benchling. [Link]

-

Drug Discovery Process. (n.d.). SciSpace. [Link]

-

What is the process of bacterial cell wall formation?. (2023). Heredity Biosciences. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Bacterial cell wall peptidoglycan synthesis. (n.d.). ResearchGate. [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

-

The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? (n.d.). PMC - PubMed Central. [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis. (2008). FEMS Microbiology Reviews. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

-

Broth microdilution. (n.d.). Wikipedia. [Link]

-

Drug Pipeline Diagram. (n.d.). SciSpace. [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2022). MDPI. [Link]

-

Drug Development Process Flowchart. (n.d.). Miro. [Link]

-

hERG Assay. (2015). Slideshare. [Link]

-

High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (2018). PubMed. [Link]

-

The schematic signaling pathways involved in TNF-α-induced COX-2... (n.d.). ResearchGate. [Link]

-

Ames Test. (n.d.). Charles River Laboratories. [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

-

Flowchart of drug-discovery and -development process. (n.d.). ResearchGate. [Link]

-

Microsomal Stability. (n.d.). Cyprotex. [Link]

-

hERG Safety. (n.d.). Evotec. [Link]

- High Throughput Screening for Novel Anti-Inflamm

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

- High Throughput Screening for Novel Anti-Inflamm

-

[The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents]. (2012). PubMed. [Link]

-

Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. (2005). Journal of Clinical Biochemistry and Nutrition. [Link]

-

Top 10 Drug Discovery Process Flow Chart PowerPoint Presentation Templates in 2026. (2026). SlideTeam. [Link]

-

The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. (2024). Biores Scientia. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). PubMed Central. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]

-

High Throughput Screening for Natural Host Defense Peptide-Inducing Compounds as Novel Alternatives to Antibiotics. (2018). PubMed Central. [Link]

-

COX-2 Inhibitor Screening Kit. (n.d.). Creative BioMart. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Current Protocols in Pharmacology. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. hereditybio.in [hereditybio.in]

- 8. scispace.com [scispace.com]

- 9. process.st [process.st]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. akjournals.com [akjournals.com]

- 16. gosset.ai [gosset.ai]

- 17. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. clyte.tech [clyte.tech]

- 23. broadpharm.com [broadpharm.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. static.igem.wiki [static.igem.wiki]

- 27. microbiologyinfo.com [microbiologyinfo.com]

- 28. criver.com [criver.com]

- 29. mercell.com [mercell.com]

- 30. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 31. bioivt.com [bioivt.com]

- 32. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 35. fda.gov [fda.gov]

The 3-Cyclopropylisoxazole Scaffold: A Privileged Motif in Kinase Inhibition

An In-Depth Technical Guide to its Structure-Activity Relationship and Drug Discovery Potential

Introduction: The Allure of a Compact Powerhouse

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the myriad of heterocyclic systems, the isoxazole ring has emerged as a cornerstone in the design of bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position of the isoxazole core introduces a unique three-dimensional character and conformational rigidity. This seemingly simple structural modification can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency and selectivity.[3] The cyclopropyl moiety, a bioisostere for various functional groups, can improve metabolic stability and receptor affinity, making the 3-cyclopropylisoxazole scaffold a particularly attractive starting point for the development of novel therapeutics, especially in the realm of kinase inhibition.[3]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound derivatives, with a particular focus on their role as kinase inhibitors. We will delve into the causal relationships behind experimental design, present detailed methodologies, and offer insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships

The true potential of the this compound core is unlocked through meticulous exploration of substitutions at various positions of the isoxazole ring. The following sections dissect the impact of these modifications on biological activity, drawing upon key findings in the field.

The Pivotal Role of the 5-Position: A Case Study in JNK Inhibition

A seminal study on the development of novel isoxazole-based inhibitors of c-Jun N-terminal kinase (JNK), a critical regulator of inflammatory and apoptotic signaling, provides invaluable insights into the SAR of this scaffold. While the primary focus of the study was not exclusively on 3-cyclopropyl derivatives, it included a compound bearing a cyclopropyl group at the 5-position, offering a direct comparison of its influence on inhibitory activity against JNK and the related p38 kinase.[4]

The core structure investigated features a 4-(4-fluorophenyl)isoxazole moiety. The structure-activity relationship at the 5-position of the isoxazole ring is particularly illuminating.

-

Small Alkyl Groups are Well-Tolerated: The introduction of a methyl group at the 5-position maintained potent JNK3 inhibition and improved selectivity over p38 kinase.[4]

-

Cyclopropyl Moiety Enhances Potency: The presence of a cyclopropyl group at the 5-position was well-tolerated, indicating that this small, rigid ring system is a favorable substituent for maintaining potent kinase inhibition.[4]

-

Steric Hindrance is Detrimental: Larger substituents at the 5-position led to a decrease in potency, highlighting the importance of a compact substitution pattern in this region for effective binding to the kinase active site.[4]

-

Hydrogen Bonding Potential is Key: A hydroxyl group at the 5-position resulted in a significant increase in potency for JNK3, suggesting the formation of a crucial hydrogen bond interaction within the kinase's active site. However, this modification led to poor metabolic stability.[4]

The following table summarizes the quantitative SAR data for substitutions at the 5-position of the 4-(4-fluorophenyl)isoxazole scaffold as JNK3 and p38 inhibitors.[4]

| Compound | R (Substitution at 5-position) | JNK3 IC50 (µM) | p38 IC50 (µM) |

| 3 | H | 0.026 | 0.057 |

| 5 | Cyclopropyl | 0.070 | 0.563 |

| 6 | CH₃ | 0.032 | 0.265 |

| 10 | NHMe | 0.027 | 0.180 |

| 13 | OH | 0.001 | 0.020 |

Data extracted from Reference[4]

This data underscores a critical principle in the design of this compound derivatives: while the cyclopropyl group at the 3-position provides a foundational structural element, fine-tuning of potency and selectivity is heavily dependent on the nature of the substituent at the 5-position.

Caption: General SAR flowchart for this compound derivatives.

The Influence of the 4-Position: Tailoring Selectivity

While the 5-position often dictates potency through direct interactions in the active site, the substituent at the 4-position frequently plays a crucial role in determining selectivity. In many kinase inhibitors, this position is occupied by an aryl or heteroaryl group that can engage in various interactions, including van der Waals forces and π-π stacking, with amino acid residues in the solvent-exposed region of the ATP-binding pocket.

The choice of the aryl group at the 4-position can significantly impact the inhibitor's selectivity profile across the kinome. For instance, substitutions on this aryl ring can modulate the electronic properties and steric bulk of the molecule, thereby favoring binding to one kinase over another. This highlights the importance of a comprehensive medicinal chemistry campaign that systematically explores a variety of substituted aryl and heteroaryl moieties at this position to identify derivatives with the desired selectivity profile.

Experimental Protocols: From Synthesis to Biological Evaluation

A robust and reproducible synthetic route is the bedrock of any successful drug discovery program. The following sections provide a detailed, step-by-step methodology for the synthesis of a representative this compound derivative and a standard protocol for its biological evaluation in a kinase assay.

Synthesis of a 3-Cyclopropyl-4-aryl-5-amidoisoxazole Derivative

This synthetic protocol is a representative example and may require optimization for specific target molecules.

Step 1: Synthesis of the β-Ketoester

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add ethyl cyclopropanecarboxylate (1.0 eq) at 0 °C.

-

After stirring for 15 minutes, add the desired acetophenone (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding β-ketoester.

Step 2: Formation of the Isoxazole Ring

-

Dissolve the β-ketoester (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-cyclopropyl-4-aryl-isoxazole-5-carboxylate.

Step 3: Amide Coupling

-

To a solution of the isoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours until the saponification is complete.

-

Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can be used in the next step without further purification.

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) and add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Dilute the reaction mixture with DCM, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield the desired 3-cyclopropyl-4-aryl-5-amidoisoxazole derivative.

Caption: Synthetic workflow for a this compound derivative.

In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase, such as p38α MAP kinase, which is a key player in inflammatory signaling.[5][6]

Materials:

-

Recombinant human p38α MAP kinase

-

Biotinylated substrate peptide (e.g., Biotin-MEF2A)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-substrate antibody

-

DELFIA® enhancement solution

-

Time-resolved fluorescence (TRF) plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control wells).

-

Add 5 µL of the recombinant p38α kinase and biotinylated substrate peptide solution in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a stop solution containing EDTA.

-

Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

-

Wash the plate three times with a wash buffer.

-

Add 10 µL of the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 10 µL of DELFIA® enhancement solution and incubate for 5-10 minutes.

-

Read the time-resolved fluorescence signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The inherent structural features of this motif, combining the versatile isoxazole core with the conformationally constrained cyclopropyl group, offer a compelling platform for the design of potent, selective, and metabolically stable drug candidates.

Future research in this area should focus on:

-

Systematic Exploration of Substituent Effects: A comprehensive investigation of a wider range of substituents at the 4- and 5-positions is warranted to build a more detailed and predictive SAR model.

-

Expansion to Diverse Kinase Targets: While JNK and p38 have been explored, the application of this scaffold to other kinase families, such as receptor tyrosine kinases, holds significant promise.[7]

-

Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be instrumental in elucidating the precise binding modes of these inhibitors and guiding the rational design of next-generation derivatives with improved properties.

References

-

[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][7]triazine-based VEGFR-2 kinase inhibitors.]([Link])

-

[Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.]([Link])

Sources

- 1. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]

- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 3-Cyclopropylisoxazole Scaffold

An In-Depth Technical Guide to the Pharmacokinetics of 3-Cyclopropylisoxazole Compounds

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The this compound motif has emerged as a structure of significant interest, representing a synergistic combination of two moieties, each offering distinct advantages. The isoxazole ring is a versatile five-membered heterocycle that serves as a bioisosteric replacement for other functional groups, capable of engaging in various non-covalent interactions, and is a cornerstone of numerous biologically active compounds.[1][2][3] The cyclopropyl group, a small, strained carbocycle, is far from a simple linker; its unique electronic properties and conformational rigidity are frequently exploited to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[4][5][6] The high bond dissociation energy of its C-H bonds often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any chemical series is fundamental to successful drug development.[8][9] Early and accurate ADME profiling allows for the selection of candidates with favorable drug-like attributes, thereby reducing the risk of costly late-stage failures.[10] This guide provides drug development professionals with an in-depth analysis of the pharmacokinetic profile of this compound compounds, focusing on the core in vitro assays that form the foundation of a robust ADME screening cascade. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols.

Absorption: Assessing Oral Bioavailability Potential

For most orally administered drugs, absorption across the intestinal wall is the first major hurdle.[11] The permeability of a compound is a key determinant of its absorption. The Caco-2 cell permeability assay is the industry's gold standard for predicting human intestinal absorption in vitro.[11][12] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and the expression of key uptake and efflux transporters.[13][14]

Core Experiment: Bidirectional Caco-2 Permeability Assay

This assay measures the apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.[15] A significant difference between these values can indicate the involvement of active transport.

Causality Behind the Method:

-

Cell Differentiation: Caco-2 cells are cultured for 21 days to allow for the formation of a confluent, differentiated monolayer with robust tight junctions, which is critical for modeling the intestinal barrier.[11]

-

Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured before the experiment. A high TEER value confirms that the tight junctions are intact, ensuring that compound transport occurs through the cells (transcellular) or between the tight junctions (paracellular), rather than through gaps in the monolayer.[13]

-

Bidirectional Assessment: Measuring both A-B and B-A transport allows for the calculation of an Efflux Ratio (ER = Papp B-A / Papp A-B) . An ER greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the intestinal cells and back into the lumen, limiting its absorption.[13]

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell™ filter supports (e.g., 12-well, 0.4 µm pore size) and culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids).

-

-

Pre-Assay Validation:

-

Measure the TEER of each well using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².

-

Concurrently, run a Lucifer Yellow permeability test. A low Papp for this fluorescent marker (<10 nm/s) confirms monolayer integrity.

-

-

Compound Preparation:

-

Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH 7.4. Prepare enough for both A-B and B-A experiments.

-

-

Permeability Measurement (A-B Direction):

-

Wash the monolayers on both apical (A) and basolateral (B) sides with pre-warmed transport buffer.

-

Add the compound dosing solution to the apical chamber (donor).

-

Add fresh transport buffer to the basolateral chamber (receiver).

-

Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a set time (e.g., 2 hours).[13]

-

At T=0 and T=2 hours, take samples from both the donor and receiver chambers.

-

-

Permeability Measurement (B-A Direction):

-

Perform the same steps as above, but add the compound dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

-

-

Sample Analysis & Data Calculation:

-

Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[14]

-

Calculate the Papp value using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of compound appearance in the receiver chamber.

-

A is the surface area of the filter membrane (e.g., 1.12 cm² for a 12-well plate).

-

C₀ is the initial concentration in the donor chamber.

-

-

-

Calculate the Efflux Ratio (ER).

-

Data Presentation: Interpreting Permeability Data

| Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |

| < 1 | Low (<20%) |

| 1 - 10 | Moderate (20-70%) |

| > 10 | High (>70%) |

| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |

| < 2 | Not a significant efflux substrate. |

| > 2 | Potential substrate of efflux transporters. |

Distribution: Understanding Tissue Availability

Once absorbed, a drug distributes throughout the body via the systemic circulation. A critical parameter governing this process is Plasma Protein Binding (PPB).[16] Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[17][18] It is a core tenet of pharmacology that only the unbound (free) fraction of a drug is available to cross membranes, interact with its biological target, and be metabolized or excreted.[17] Therefore, high PPB can limit efficacy and affect clearance. The "gold standard" for measuring PPB is Equilibrium Dialysis.[17][18]

Core Experiment: Rapid Equilibrium Dialysis (RED) for PPB

The RED method uses a device with two chambers separated by a semipermeable membrane (MWCO 12-14 kDa) that allows free drug to pass but retains proteins and protein-bound drug.[17][19]

Causality Behind the Method:

-

Equilibrium: The system is incubated until the concentration of free drug is equal in both the plasma-containing chamber and the protein-free buffer chamber.[20] This equilibrium is the physical basis for the measurement.

-

LC-MS/MS Analysis: By measuring the final drug concentration in both chambers, the fraction of drug bound to proteins can be accurately calculated.[17]

-

Self-Validation: Preliminary experiments should assess the compound's stability in plasma and non-specific binding to the device to ensure the final results are trustworthy.[20]

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

-

Device Preparation:

-

Use a commercially available RED device (e.g., Thermo Scientific Pierce RED Device).[19]

-

Prepare dialysis inserts according to the manufacturer's instructions.

-

-

Compound & Plasma Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Spike the test compound into plasma (human, rat, etc.) to a final concentration (e.g., 1 µM). The final solvent concentration should be low (<1%) to avoid protein denaturation.[17]

-

-

Assay Setup:

-

Add the spiked plasma to one chamber of the dialysis insert (the plasma chamber).

-

Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the adjacent chamber (the buffer chamber).

-

Assemble the device, ensuring a tight seal.

-

-

Incubation:

-

Incubate the sealed plate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours, determined in preliminary experiments) to reach equilibrium.[20]

-

-

Sample Collection & Processing:

-

After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

-

To the plasma aliquot, add an equal volume of clean buffer. To the buffer aliquot, add an equal volume of blank plasma. This "matrix matching" is critical for avoiding differential matrix effects during LC-MS/MS analysis.

-

Precipitate proteins from both final samples by adding 3-4 volumes of cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

-

-

Analysis & Calculation:

-

Quantify the peak area of the test compound in both samples using a validated LC-MS/MS method.

-

Calculate the percentage of bound and unbound drug:

-

% Unbound (fu) = (Buffer Chamber Concentration / Plasma Chamber Concentration) * 100

-

% Bound = 100 - % Unbound

-

-

Data Presentation: Classification of Plasma Protein Binding

| % Bound | Classification | Implication |

| < 90% | Low to Moderate Binding | Larger free fraction available for therapeutic effect and clearance. |

| 90% - 99% | High Binding | Small changes in binding can significantly alter the free fraction. |

| > 99% | Very High Binding | Very small free fraction; potential for drug-drug interactions via displacement from binding sites. |

Metabolism: Predicting Stability and Clearance